5-Bromoindole-3-acetic acid

Description

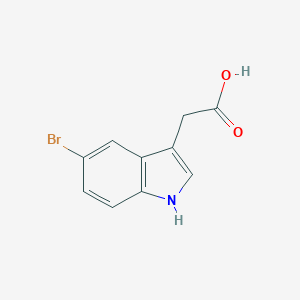

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFGHMZUJMRWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193455 | |

| Record name | 5-Bromo-3-indoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40432-84-6 | |

| Record name | (5-Bromo-1H-indol-3-yl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40432-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-indoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040432846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40432-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-3-indoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-indoleacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-3-INDOLEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6F5DNA2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Bromoindole-3-acetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Bromoindole-3-acetic acid

Introduction

5-Bromoindole-3-acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), the most prevalent and physiologically active auxin in plants.[1] Its structural similarity to natural IAA allows it to function as a potent plant growth regulator, making it a valuable tool in agriculture and horticulture for promoting root development and enhancing plant vigor.[2] Beyond its role in plant biology, the 5-bromo substitution provides a unique chemical handle, establishing this molecule as a versatile building block in medicinal chemistry and drug discovery. Researchers have utilized 5-Bromoindole-3-acetic acid as a precursor for novel pharmaceuticals, including potential anti-cancer and neuroprotective agents.[2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's core chemical and physical properties, detailed synthetic and purification protocols, a thorough spectroscopic profile for structural elucidation, and an exploration of its chemical reactivity and diverse applications.

Core Chemical and Physical Properties

The fundamental properties of 5-Bromoindole-3-acetic acid are summarized below. These data are critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 40432-84-6 | [2][3][4] |

| Molecular Formula | C₁₀H₈BrNO₂ | [2][3][5] |

| Molecular Weight | 254.08 g/mol | [2][6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 143-145 °C | [4][5] |

| Purity | Typically ≥97-98% (HPLC) | [2][6] |

| Synonyms | (5-Bromo-1H-indol-3-yl)acetic acid | [2] |

Solubility and Stability: 5-Bromoindole-3-acetic acid is soluble in polar organic solvents such as ethanol.[1] Like many indole derivatives, it is sensitive to light and should be stored accordingly. For long-term viability, storage at low temperatures (0-8°C, or below -15°C) in a light-protected container is strongly recommended to prevent degradation.[2][3][6]

Synthesis and Purification

The synthesis of 5-Bromoindole-3-acetic acid is typically achieved through a multi-step process that first establishes the 5-bromoindole core, followed by the introduction of the acetic acid side chain at the C3 position.

Synthetic Workflow Overview

The most common synthetic strategy involves the protection of the highly reactive pyrrole ring of indole, selective bromination of the benzene ring at the C5 position, and subsequent alkylation at C3. This ensures high regioselectivity, which is difficult to achieve with direct bromination of unprotected indole.[7]

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Bromoindole-3-acetic acid | 40432-84-6 | B-8550 [biosynth.com]

- 4. 5-BROMOINDOLE-3-ACETIC ACID | 40432-84-6 [chemicalbook.com]

- 5. 5-bromoindole-3-acetic acid [stenutz.eu]

- 6. calpaclab.com [calpaclab.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of a Halogenated Auxin Analog

An In-Depth Technical Guide to 5-Bromoindole-3-acetic Acid: Structure, Synthesis, and Applications

5-Bromoindole-3-acetic acid (5-Br-IAA) is a halogenated derivative of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. Its unique structure, featuring a bromine atom at the 5-position of the indole ring, confers distinct chemical properties and biological activities that have made it a valuable tool for researchers and a key building block in synthetic chemistry.[1][2] This guide provides a comprehensive overview of the structure, properties, and synthetic methodologies for 5-Bromoindole-3-acetic acid, tailored for professionals in chemical research and drug development.

The applications of 5-Br-IAA are diverse, spanning several scientific disciplines:

-

Plant Biology and Agriculture: As a plant growth regulator, it is used to study auxin transport and signaling. Its altered properties compared to the parent IAA molecule help in elucidating metabolic pathways and receptor interactions, with the goal of enhancing crop yields and resilience.[1]

-

Pharmaceutical Development: The indole scaffold is a privileged structure in medicinal chemistry. 5-Br-IAA serves as a versatile precursor for the synthesis of novel pharmaceuticals, including potential anti-cancer agents and neuroprotective drugs.[1][2] The bromine atom acts as a convenient handle for further functionalization via cross-coupling reactions.[3]

-

Biochemical Research: Researchers utilize 5-Br-IAA to investigate the mechanisms of various biological pathways.[1] It has also been used to design and evaluate novel auxin mimic herbicides.[4][5]

Structural Elucidation and Physicochemical Properties

The foundational structure of 5-Bromoindole-3-acetic acid consists of a bicyclic indole ring system, with a bromine atom substituted at the C5 position of the benzene ring and an acetic acid moiety attached to the C3 position of the pyrrole ring.

Molecular Structure:

-

IUPAC Name: 2-(5-bromo-1H-indol-3-yl)acetic acid[6]

The structural integrity and purity of synthesized 5-Br-IAA are confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS).[8]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][2][7][9] |

| Molecular Weight | 254.08 g/mol | [1][7][9] |

| Appearance | White to off-white or beige crystalline powder | [1][5][9] |

| Melting Point | 143-145 °C | [4][5][9] |

| Storage Conditions | 0-8°C, protect from light, keep in a dark place, sealed in dry | [1][2][5] |

Strategic Synthesis of 5-Bromoindole-3-acetic Acid

The synthesis of 5-Bromoindole-3-acetic acid can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent and historically significant method involves the construction of the indole ring itself, a classic strategy in heterocyclic chemistry.

Strategy 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a suitable ketone or aldehyde.[3][10] For 5-Br-IAA, this pathway involves reacting (4-bromophenyl)hydrazine with a precursor that can provide the acetic acid side chain, such as levulinic acid or a derivative thereof. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[7][7]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole.[3]

The general mechanism is a cornerstone of organic chemistry education and practice. The choice of acid catalyst is critical, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[10][11]

Caption: Mechanism of the Fischer Indole Synthesis for 5-Br-IAA.

Representative Protocol: Fischer Indole Synthesis

This protocol is a representative example for the synthesis of a 5-bromoindole scaffold, which is the core of 5-Br-IAA.[3] Modification with a different keto-acid is required to directly obtain the final product.

1. Hydrazone Formation (Can be performed in situ):

-

Dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol in a round-bottom flask.

-

Add the ketone precursor (e.g., levulinic acid, 1.1 eq) to the solution.

-

Stir at room temperature for 30-60 minutes. Monitor the formation of the phenylhydrazone by Thin Layer Chromatography (TLC).

2. Fischer Indole Cyclization:

-

To the mixture from the previous step, carefully add an acid catalyst, such as anhydrous zinc chloride (1.2 eq) or polyphosphoric acid.[3][10]

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

The reaction time can vary from a few hours to overnight. Monitor the progress of the reaction by TLC.[3]

3. Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice water.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by silica gel column chromatography or recrystallization to yield pure 5-Bromoindole-3-acetic acid.[3]

Strategy 2: Synthesis via Japp-Klingemann Reaction

An alternative and elegant route to the necessary phenylhydrazone precursor for the Fischer synthesis is the Japp-Klingemann reaction.[12] This reaction synthesizes hydrazones from β-keto-esters and aryl diazonium salts.[12]

The key steps would be:

-

Diazotization: Convert 4-bromoaniline into its corresponding diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.

-

Coupling: React the 4-bromobenzenediazonium salt with a suitable β-keto-ester, such as ethyl 2-oxoadipate.

-

Hydrolysis & Decarboxylation: The resulting azo compound undergoes hydrolysis and decarboxylation to yield the desired 4-bromophenylhydrazone of the keto-acid.

-

Fischer Indolization: This hydrazone is then cyclized under acidic conditions, as described previously, to form 5-Bromoindole-3-acetic acid.[12][13]

This multi-step approach offers high control and is particularly useful for creating complex or substituted indoles.

Strategy 3: Direct Bromination of the Indole Nucleus

A conceptually simpler approach is the direct halogenation of a pre-existing indole-3-acetic acid scaffold. However, electrophilic substitution on the indole ring is complex. The pyrrole ring is significantly more reactive than the benzene ring, with the C3 position being the most nucleophilic. To achieve bromination at the C5 position, the more reactive C2 and C3 positions, as well as the indole nitrogen, must be considered.

A plausible route involves:

-

N-Protection: The indole nitrogen is first protected, for example, as an N-pivaloyl or N-sulfonyl derivative, to prevent side reactions and modulate the ring's reactivity.[14]

-

Regioselective Bromination: The protected indole is then treated with a brominating agent. The directing effects of the N-protecting group and the C3-side chain will influence the position of bromination.

-

Deprotection: The protecting group is subsequently removed to yield the final product. A patented method for producing 5-bromoindole (the parent ring) involves protecting the indole, brominating it, and then deprotecting it under basic conditions.[15]

Caption: General experimental workflow for chemical synthesis.

Conclusion: A Versatile Molecule for Advanced Research

5-Bromoindole-3-acetic acid stands out as a molecule of significant interest due to its dual role as a biologically active compound and a versatile synthetic intermediate.[1][2] The synthetic routes to this compound, particularly the classic Fischer indole synthesis, are well-established and offer researchers reliable methods for its preparation.[3] Understanding the causality behind the experimental choices in these syntheses—from the selection of the acid catalyst in the Fischer reaction to the need for protecting groups in direct bromination strategies—is paramount for achieving high yields and purity. This guide serves as a foundational resource for scientists and developers aiming to harness the unique properties of 5-Bromoindole-3-acetic acid in their research endeavors.

References

-

5-bromoindole-3-acetic acid - Stenutz. (URL: [Link])

-

5-Bromo-3-indoleacetic acid | C10H8BrNO2 | CID 96734 - PubChem. (URL: [Link])

- CN102558017A - Method for preparing 5-bromoindole - Google P

-

An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea - MDPI. (URL: [Link])

-

Japp–Klingemann reaction - Wikipedia. (URL: [Link])

-

5-BROMOINDOLE-3-ACETIC ACID One Chongqing Chemdad Co. (URL: [Link])

-

New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [Link])

-

Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])

- CN103387530A - 5-bromoindole preparation method - Google P

-

(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (URL: [Link])

-

Japp klingemann reaction | PPTX - Slideshare. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromoindole-3-acetic acid | 40432-84-6 | B-8550 [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-BROMOINDOLE-3-ACETIC ACID | 40432-84-6 [chemicalbook.com]

- 5. 5-BROMOINDOLE-3-ACETIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 5-Bromoindole-3-acetic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 7. 5-bromoindole-3-acetic acid [stenutz.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 13. Japp klingemann reaction | PPTX [slideshare.net]

- 14. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 15. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

5-Bromoindole-3-acetic Acid: A Technical Guide to its Mechanism of Action and Research Applications

This guide provides an in-depth exploration of 5-Bromoindole-3-acetic acid (5-Br-IAA), a halogenated derivative of the principal plant auxin, Indole-3-acetic acid (IAA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its biochemical properties, mechanism of action, and its applications, particularly in plant biology and oncology. We will delve into the established roles of natural auxins to provide a framework for understanding 5-Br-IAA and present experimental approaches to further elucidate its specific biological functions.

Introduction: The Significance of Auxin Analogs

Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development, from cell division and elongation to organ patterning and responses to environmental stimuli.[1][2] The most abundant and well-studied natural auxin is Indole-3-acetic acid (IAA).[3] Synthetic auxin analogs, such as 5-Bromoindole-3-acetic acid, are invaluable tools in both agricultural and biomedical research. These molecules, by mimicking or interfering with the action of natural auxins, allow for the dissection of complex signaling pathways and offer potential for therapeutic and biotechnological applications.[4][5] 5-Br-IAA, with its bromine substitution on the indole ring, presents unique chemical properties that influence its biological activity, making it a subject of significant interest.[1][6]

The Canonical Auxin Signaling Pathway: A Foundation for Understanding 5-Br-IAA

To comprehend the mechanism of action of 5-Br-IAA, it is essential to first understand the core auxin signaling cascade. This pathway is elegantly controlled by a small number of key protein families.

At the heart of this pathway lies the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which function as auxin co-receptors.[7] In the presence of auxin, TIR1/AFB proteins physically interact with AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[3][8] This interaction targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[9][10]

The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors.[3] ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of early auxin-responsive genes, such as the GH3 and SAUR gene families, thereby modulating their expression and initiating a cascade of physiological responses.[3][11]

Caption: Figure 2: Generalized Synthetic Workflow for 5-Bromoindole.

This synthetic route highlights the deliberate chemical strategies employed to produce 5-Br-IAA, ensuring high purity for research applications. [12]

Mechanism of Action of 5-Bromoindole-3-acetic Acid

The precise mechanism of action of 5-Br-IAA as a plant growth regulator is not as extensively documented as that of IAA. However, based on its structural similarity, it is hypothesized to function as an auxin agonist, mimicking the effects of endogenous IAA.

Interaction with the Auxin Co-Receptor Complex

It is proposed that 5-Br-IAA binds to the TIR1/AFB co-receptors, promoting the interaction between TIR1/AFB and Aux/IAA repressors. The strength of this binding, or its binding affinity, relative to IAA is a critical determinant of its biological potency. Halogen substitutions can influence binding affinity; for instance, mutations in the TIR1 receptor have been shown to increase its affinity for Aux/IAA proteins, leading to auxin hypersensitivity. [13]Further research is required to quantify the binding affinity of 5-Br-IAA to various TIR1/AFB family members.

Induction of Aux/IAA Protein Degradation

Following its putative binding to the co-receptor complex, 5-Br-IAA is expected to trigger the ubiquitination and subsequent degradation of Aux/IAA proteins. [7]This would lead to the activation of ARF-mediated transcription of auxin-responsive genes. [14]

A Divergent Mechanism: Application in Cancer Therapy

A compelling and distinct mechanism of action for 5-Br-IAA has been demonstrated in the context of gene-directed enzyme prodrug therapy (GDEPT) for cancer. [6]In this system, the enzyme horseradish peroxidase (HRP) is delivered to tumor cells. 5-Br-IAA is then administered as a non-toxic prodrug. HRP catalyzes the oxidation of 5-Br-IAA, generating cytotoxic free radicals that induce cancer cell death. [6]This application showcases a mechanism that is independent of the canonical plant auxin signaling pathway and is contingent on the enzymatic activation of the molecule.

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously characterize the mechanism of action of 5-Br-IAA as an auxin analog, a series of well-established bioassays and molecular techniques should be employed.

Plant-Based Bioassays for Auxin Activity

Classic bioassays provide a quantitative measure of the physiological effects of auxin-like compounds.

Table 1: Common Bioassays for Auxin Activity

| Bioassay | Principle | Typical Response to Auxins |

| Coleoptile Elongation Assay | Measures the elongation of excised coleoptiles (e.g., from oat or maize) in response to auxin treatment. | Increased elongation at optimal concentrations. |

| Root Growth Inhibition Assay | Measures the inhibition of primary root growth at supraoptimal auxin concentrations. | Inhibition of root elongation. |

| Lateral Root Formation Assay | Quantifies the number of lateral roots initiated in response to auxin treatment. | Increased number of lateral roots. [15] |

A detailed protocol for the root growth inhibition assay is provided below.

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes.

-

Wash the seeds five times with sterile distilled water.

-

Plate the seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

-

-

Stratification and Germination:

-

Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

-

-

Treatment with 5-Br-IAA:

-

After 4-5 days of growth, transfer seedlings of uniform size to fresh MS plates supplemented with a range of 5-Br-IAA concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Include IAA as a positive control.

-

Use a stock solution of 5-Br-IAA dissolved in a suitable solvent (e.g., DMSO or ethanol) and ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects root growth.

-

-

Data Collection and Analysis:

-

After 3-5 days of treatment, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

-

Calculate the percentage of root growth inhibition relative to the untreated control.

-

Plot the dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth). [16][17]

-

Molecular Assays for Auxin Signaling

To investigate the effect of 5-Br-IAA at the molecular level, the following assays are recommended.

-

Plant Material and Treatment:

-

Grow Arabidopsis thaliana seedlings in liquid culture or on MS plates.

-

Treat the seedlings with a predetermined effective concentration of 5-Br-IAA (based on bioassay results) or a mock solution for a short duration (e.g., 1-3 hours) to capture the primary transcriptional response.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the tissue and immediately freeze it in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

-

Treat the RNA with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using SYBR Green or a probe-based method with primers specific for known auxin-responsive genes (e.g., IAA1, IAA2, GH3.3, SAUR15).

-

Include a reference gene (e.g., ACTIN2 or UBIQUITIN10) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

A significant upregulation of these marker genes in response to 5-Br-IAA would provide strong evidence for its role as an auxin agonist. [14][18]

Caption: Figure 3: Workflow for qRT-PCR Analysis of Auxin-Responsive Genes.

Future Directions and Applications

While 5-Bromoindole-3-acetic acid has shown promise in cancer therapy, its role as a plant growth regulator warrants further investigation. Future research should focus on:

-

Receptor Binding Studies: Quantifying the binding affinity of 5-Br-IAA to different TIR1/AFB receptors using techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST).

-

In Vitro Degradation Assays: Directly testing the ability of 5-Br-IAA to promote the degradation of Aux/IAA proteins in a cell-free system.

-

Transcriptomic Analysis: Performing RNA-sequencing to obtain a global view of the transcriptional changes induced by 5-Br-IAA in plants and comparing this to the transcriptome of IAA-treated plants.

-

Structure-Activity Relationship Studies: Synthesizing and testing other halogenated IAA derivatives to understand how the position and nature of the halogen affect auxin activity.

Conclusion

5-Bromoindole-3-acetic acid is a multifaceted molecule with significant potential in both plant biology and medicine. Its structural similarity to IAA strongly suggests it acts as an auxin mimic, likely by interacting with the canonical auxin signaling pathway. However, definitive molecular evidence for this in plants is still needed. In contrast, its application as a prodrug in enzyme-directed cancer therapy reveals a distinct and powerful cytotoxic mechanism. The experimental frameworks provided in this guide offer a clear path for researchers to further unravel the precise mechanisms of action of this intriguing auxin analog, paving the way for its optimized use in various scientific and therapeutic contexts.

References

-

Wang, D., et al. (2021). Genome-Wide Analysis of the Auxin/Indoleacetic Acid Gene Family and Response to Indole-3-Acetic Acid Stress in Tartary Buckwheat (Fagopyrum tataricum). International Journal of Molecular Sciences, 22(21), 11599. [Link] [14]12. ResearchGate. (n.d.). Dose response of auxins. Retrieved from [Link]

-

De Rybel, K., et al. (2012). Dose–response curves for several auxin-like substances in the maize coleoptile growth assay. Journal of Experimental Botany, 63(14), 5183–5194. Retrieved from ResearchGate. [Link] [16]14. Simon, S., et al. (2019). Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. Proceedings of the National Academy of Sciences, 116(12), 5897–5902. [Link] [7]15. Chongqing Chemdad Co. (n.d.). 5-BROMOINDOLE-3-ACETIC ACID. Retrieved from [Link] [1]16. Dharmasiri, N., et al. (2013). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 162(1), 314–327. Retrieved from ResearchGate. [Link] [13]17. Takahashi, K., et al. (2021). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. Proceedings of the National Academy of Sciences, 118(13), e2022566118. [Link]

-

Labeeuw, L., et al. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Microbiology, 7, 1347. [Link] [18]19. Hicks, G. R., Rayle, D. L., Jones, A. M., & Lomax, T. L. (1989). Photoaffinity labeling of indole-3-acetic acid-binding proteins in maize. Proceedings of the National Academy of Sciences, 86(13), 4948–4952. [Link]

-

Fu, S. F., Wei, J. Y., & Chen, H. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Fungal Biology Reviews, 29(3-4), 135–146. [Link] [2]21. Laskowski, M. J., et al. (1995). Experimental Studies on Lateral Root Formation in Radish Seedling Roots: II. Analysis of the Dose-Response to Exogenous Auxin. Plant Physiology, 107(1), 211–219. [Link] [15]22. Landi, M., et al. (2020). Dose response curve of Arabidopsis seedlings treated with different doses of nerolidol (0 µM–800 µM). Retrieved from ResearchGate. [Link] [17]23. Zenser, N., Ellsmore, A., Leasure, C., & Callis, J. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 98(20), 11795–11800. [Link] [10]24. Kubalová, D., et al. (2024). Unresolved roles of Aux/IAA proteins in auxin responses. Journal of Experimental Botany, 75(8), 2189–2201. [Link]

Sources

- 1. 5-BROMOINDOLE-3-ACETIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Genome-Wide Analysis of the Auxin/Indoleacetic Acid Gene Family and Response to Indole-3-Acetic Acid Stress in Tartary Buckwheat (Fagopyrum tataricum) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental Studies on Lateral Root Formation in Radish Seedling Roots: II. Analysis of the Dose-Response to Exogenous Auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

Introduction: The Significance of the Halogenated Indole Scaffold

An In-depth Technical Guide to the Biological Activity of 5-Bromoindole-3-acetic acid

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the structural cornerstone of numerous natural products, pharmaceuticals, and critical signaling molecules like the amino acid tryptophan and the phytohormone indole-3-acetic acid (IAA).[1][2] Strategic modification of the indole ring can dramatically alter its physicochemical properties and enhance its biological efficacy. The introduction of a bromine atom at the 5-position, a common modification in marine natural products, is a well-established strategy to increase potency and modulate pharmacokinetic properties.[3][4]

This guide provides a comprehensive technical exploration of 5-Bromoindole-3-acetic acid (5-Br-IAA), a halogenated derivative of the primary plant auxin. We will delve into its multifaceted biological activities, moving beyond its established role in plant biology to its emerging potential in oncology and antimicrobial applications. This document is designed to serve as a resource for researchers, synthesizing data from foundational studies and providing detailed, field-proven experimental protocols to facilitate further investigation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Bromoindole-3-acetic acid is crucial for predicting its behavior in biological systems and for designing experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO₂ | |

| Molecular Weight | 254.08 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 143-145 °C | [6] |

| Solubility | Insoluble in water; Soluble in polar organic solvents like ethanol | [3][7] |

| Storage | Store at < -15°C, protected from light |

Core Biological Activities of 5-Bromoindole-3-acetic acid

Plant Growth Regulation: An Auxin Mimic

5-Bromoindole-3-acetic acid is structurally analogous to Indole-3-acetic acid (IAA), the most common and physiologically important auxin in plants.[7][8] Auxins are pivotal phytohormones that regulate nearly every aspect of plant growth and development, including cell division, elongation, and differentiation.[9][10]

Mechanism of Action: Like endogenous IAA, 5-Br-IAA functions as a plant growth regulator. It promotes root development and enhances overall plant vigor, making it a valuable compound in agricultural and horticultural research.[8] The auxin signaling pathway, which this molecule co-opts, involves the perception of auxin by specific receptor proteins (like TIR1/AFB), leading to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to modulate the expression of auxin-responsive genes, ultimately driving physiological changes.[11]

Caption: Simplified auxin signaling pathway activated by 5-Br-IAA.

Anticancer and Cytotoxic Potential

Derivatives of 5-bromoindole have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[3][12] The introduction of the bromine atom at the C-5 position has been shown to increase the antiproliferative activities of certain indole compounds.[4]

A. Direct Cytotoxicity: Novel 5-bromoindole derivatives have shown potent antiproliferative activity against liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines.[12] The mechanisms of action are often multifaceted and can include the inhibition of critical enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a key regulator of cell proliferation.[12] Inhibition of such pathways can lead to cell cycle arrest and the induction of apoptosis.[12]

B. Gene-Directed Enzyme Prodrug Therapy (GDEPT): A particularly innovative application of 5-Br-IAA is in targeted cancer therapy. It can serve as a non-toxic prodrug that is converted into a potent cytotoxic agent specifically at the tumor site. This is achieved by using the enzyme horseradish peroxidase (HRP). In this GDEPT model, cancer cells are engineered to express HRP. When the patient is administered the prodrug 5-Br-IAA, the HRP within the tumor cells oxidizes it, generating toxic radical species that induce cell death.[13][14] This targeted activation minimizes damage to healthy tissues. Studies have demonstrated the in vivo efficacy of this approach in xenograft mouse models.[13]

Caption: Workflow for Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Table 2: Anticancer Activity of Selected 5-Bromoindole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Indolyl-1,3,4-thiadiazole with 5-bromo indolyl substituent | PaCa2 (Pancreatic) | 1.5 µM | [3] |

| 5-Bromo-7-azaindolin-2-one derivative | HepG2 (Liver) | 2.357 µM | [3] |

Antimicrobial and Antifungal Activity

The indole scaffold is a key pharmacophore in the development of antimicrobial agents.[12] Recent research has highlighted the significant antifungal potential of 5-bromoindole and its derivatives, particularly against plant pathogens.

Mechanism of Action: Studies have shown that the presence of bromine at the C-5 position dramatically enhances antifungal activity compared to the parent indole molecule.[2] For example, 5-bromoindole was found to be 7.9 times more effective against Monilinia fructicola and 13.8 times more effective against Botrytis cinerea than unsubstituted indole.[2] While the exact mechanism is still under investigation, molecular docking studies suggest that these compounds may act by inhibiting mitochondrial complex II (succinate dehydrogenase), a critical enzyme in fungal respiration.[2]

Table 3: In Vitro Antifungal Activity of 5-Bromoindole

| Compound | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |

| Indole | Monilinia fructicola | 62.16 ± 1.15 | [2] |

| 5-Bromoindole | Monilinia fructicola | 7.91 ± 0.11 | [2] |

| Indole | Botrytis cinerea | 138.00 ± 1.01 | [2] |

| 5-Bromoindole | Botrytis cinerea | 10.00 ± 0.23 | [2] |

Experimental Protocols: Methodologies for Biological Evaluation

To ensure scientific integrity and reproducibility, detailed experimental methodologies are critical. The following protocols are standard, self-validating systems for assessing the biological activities described.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Bromoindole-3-acetic acid on a cancer cell line.

Materials:

-

Cancer cell lines (e.g., HepG2, A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

5-Bromoindole-3-acetic acid (dissolved in DMSO to create a stock solution)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-Bromoindole-3-acetic acid stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol determines the effective concentration of a compound required to inhibit 50% of fungal mycelial growth (EC₅₀).[2]

Objective: To quantify the antifungal activity of 5-Bromoindole-3-acetic acid against filamentous fungi.

Materials:

-

Fungal strains (e.g., Monilinia fructicola, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

5-Bromoindole-3-acetic acid (dissolved in a suitable solvent like acetone or DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Media Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.

-

Compound Incorporation: Add appropriate volumes of the 5-Bromoindole-3-acetic acid stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a solvent control plate. Pour the amended media into sterile petri dishes and allow them to solidify.

-

Fungal Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared PDA plate.

-

Incubation: Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C) until the mycelium in the control plate has reached the edge.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(DC - DT) / DC] * 100, where DC is the average diameter of the control colony and DT is the average diameter of the treated colony. Determine the EC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

Caption: Conceptual workflow for the synthesis of 5-Br-IAA.

Conclusion and Future Directions

5-Bromoindole-3-acetic acid is a versatile molecule with a spectrum of biological activities that extend far beyond its role as a synthetic auxin. The strategic placement of a bromine atom on the indole scaffold significantly enhances its therapeutic potential, particularly in oncology and as an antifungal agent.[2][12] Its utility as a prodrug in GDEPT represents a sophisticated and promising approach to targeted cancer therapy, offering a clear path for translational research.[13]

Future research should focus on elucidating the precise molecular targets responsible for its anticancer and antifungal effects. Further investigation into structure-activity relationships by synthesizing and screening related analogs could lead to the development of even more potent and selective therapeutic agents. The self-validating protocols provided herein offer a robust framework for researchers to continue exploring and harnessing the significant biological potential of 5-Bromoindole-3-acetic acid.

References

- The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. (2025). Benchchem.

- Biological activities and pharmacological profile of 5-bromo-3-methyl-1h-indole. (2025). Benchchem.

- 5-Bromoindole-3-acetic acid. (n.d.). Chem-Impex.

- 5-Bromoindole-3-acetic acid | 40432-84-6 | B-8550. (n.d.). Biosynth.

- 5-BROMOINDOLE-3-ACETIC ACID | 40432-84-6. (2025). ChemicalBook.

- Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (n.d.). Beilstein Archives.

- 5-Bromoindole. (n.d.). Chem-Impex.

- 5-Bromoindole-3-acetic acid | CAS 40432-84-6. (n.d.). Santa Cruz Biotechnology.

- Recent advancements on biological activity of indole and their deriv

- Fadlalla, K., et al. (n.d.). 3-(2-Bromoethyl)

- 5-Bromoindole synthesis. (n.d.). ChemicalBook.

- An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. (n.d.). MDPI.

- Method for preparing 5-bromoindole. (n.d.).

- In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer. (2010).

- 5-Bromoindole-3-acetic acid, min 97%, 1 gram. (n.d.). Grams.

-

5-Fluoroindole-3-acetic acid: A prodrug activated by a peroxidase with potential for use in targeted cancer therapy. (2002). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbDoCKzvQGNkDjcBxnL9yxim8QglGmcocg8LQFj3fv1dTOk1hCepk20sl9cfqhONeFohOawdNtJHNdsgVmiFfX0wB9M3XcpebS3SopVTE0PLCDLIbeVQ8eS7VOAO2ZoFKKdkZUGn9Y7pW2iN7LbRYFQZE61tNe3hStqdCj_-1G-DLvQHBTDZR3qdBUzu6eijViIRRNV8ZMvIZNTQ3S08f-tai3k8KWJL2BqnXXWHj5PMuIo_lOoXNB7KVenqGQvC3Q3dzj3lwbRsU3SpiExjIseNoVfcscqPdj5bNZBxiD]([Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. scbt.com [scbt.com]

- 6. 5-BROMOINDOLE-3-ACETIC ACID | 40432-84-6 [chemicalbook.com]

- 7. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Frontiers | Functional analysis of auxin derived from a symbiotic mycobiont [frontiersin.org]

- 10. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromoindole-3-acetic Acid as a Plant Growth Regulator

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Potent Analog in the World of Auxins

Indole-3-acetic acid (IAA) stands as the principal and most extensively studied native auxin, a class of phytohormones orchestrating a vast array of physiological and developmental processes in plants, from cell division and elongation to organogenesis.[1][2] The pursuit of synthetic analogs with modified stability, transportability, or activity has led to the development of numerous compounds that mimic or antagonize the effects of IAA. Among these, 5-Bromoindole-3-acetic acid (5-Br-IAA) has emerged as a valuable tool in plant biology research.[3]

This halogenated derivative of IAA serves as a potent plant growth regulator, valued for its ability to promote root development and influence overall plant vigor.[3] Its brominated structure offers altered chemical properties compared to the parent molecule, making it a subject of interest for dissecting the nuances of auxin signaling and for potential applications in agriculture and horticulture. This guide provides a comprehensive technical overview of 5-Br-IAA, from its fundamental properties and mechanism of action to detailed experimental protocols for its application in a research setting.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is critical for experimental design, including the preparation of stock solutions and appropriate storage to maintain its biological activity.

| Property | Value | Source(s) |

| CAS Number | 40432-84-6 | [3][4][5] |

| Molecular Formula | C₁₀H₈BrNO₂ | [3][4][5] |

| Molecular Weight | 254.08 g/mol | [3][4][5] |

| Appearance | White to off-white or cream crystalline powder | [3][6][7] |

| Melting Point | 143-145 °C | [4][7][8] |

| Purity | Typically ≥97% | [5][6] |

| Solubility | Soluble in polar organic solvents like ethanol and DMSO | [1] |

| Storage Conditions | Store at 0-8°C or colder (<-15°C), protected from light | [3][4][5] |

Expert Insight: The bromination at the 5-position of the indole ring can alter the molecule's lipophilicity and electronic distribution compared to IAA. This modification is key to its specific biological activity and interaction with auxin receptors. When preparing stock solutions, dissolving 5-Br-IAA in a small volume of DMSO or ethanol before diluting with water is recommended to ensure complete solubilization.

Mechanism of Action: Interfacing with the Core Auxin Signaling Pathway

Like the natural auxin IAA, 5-Br-IAA exerts its biological effects by co-opting the cell's primary auxin perception and signaling machinery.[9] The canonical auxin signaling pathway is a model of negative regulation, where the absence of auxin allows repressor proteins to inhibit gene expression. The introduction of an auxin, such as 5-Br-IAA, triggers the removal of these repressors.

The Core Signaling Cascade:

-

Perception: In the nucleus, auxin binds to a co-receptor complex consisting of an F-box protein, typically TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.[10][11] The auxin molecule acts as a 'molecular glue,' stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.[12]

-

Ubiquitination: The TIR1/AFB protein is part of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB. The binding of the auxin-Aux/IAA complex targets the Aux/IAA protein for polyubiquitination.[10]

-

Degradation: The ubiquitinated Aux/IAA repressor is subsequently degraded by the 26S proteasome.[12]

-

Gene Activation: With the Aux/IAA repressor removed, the Auxin Response Factors (ARFs)—transcription factors that were previously bound and inhibited by the Aux/IAA proteins—are now free to bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, thereby activating their transcription.[1][11] This leads to downstream physiological effects such as cell elongation and division.[13]

Applications in Plant Research

5-Br-IAA is a versatile compound utilized in various research contexts:

-

Plant Growth Regulation: Its primary application is as a potent growth regulator to promote root development, including lateral and adventitious root formation, which is valuable in both basic research and horticultural practices.[3][9]

-

Herbicide Research: As a synthetic auxin mimic, it can be used in studies designing and evaluating novel herbicides.[7][8] At high concentrations, auxins can induce ethylene production and cause unregulated growth, leading to plant death, a principle behind many common herbicides.[13]

-

Dissecting Auxin Transport and Signaling: By comparing its effects to IAA and other analogs, researchers can investigate the specificity of auxin transporters and receptors, providing insights into the complex network that governs plant development.[10]

Experimental Protocol: The Arabidopsis thaliana Root Elongation Bioassay

This protocol provides a robust method for quantifying the dose-dependent effect of 5-Br-IAA on root growth in the model organism Arabidopsis thaliana. This self-validating system includes a control and a range of concentrations to establish a clear physiological response curve.

Causality Behind Experimental Choices:

-

Sterilization: Seeds and media are sterilized to prevent microbial contamination, which could produce its own phytohormones or inhibit plant growth, confounding the results.

-

Stratification: Arabidopsis seeds require a period of cold treatment (stratification) to break dormancy and ensure uniform germination.

-

Vertical Plates: Growing seedlings on vertically oriented plates forces the roots to grow along the agar surface due to gravitropism, making measurement straightforward and accurate.

-

Serial Dilution: This technique is a simple and accurate way to create a range of treatment concentrations from a single stock solution.[14]

Materials and Reagents:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

5-Bromoindole-3-acetic acid (5-Br-IAA)

-

Dimethyl sulfoxide (DMSO)

-

Murashige and Skoog (MS) medium powder, including vitamins

-

Sucrose

-

Phytagel or plant agar

-

1.5 mL microcentrifuge tubes

-

Petri plates (square, 100x100 mm)

-

Bleach (e.g., 2.5% solution)

-

Tween-20 or similar surfactant

-

Sterile deionized water

-

Growth chamber (22-25°C, 16h light/8h dark photoperiod)

-

Scanner and image analysis software (e.g., ImageJ)

Step-by-Step Methodology:

-

Preparation of 5-Br-IAA Stock Solution:

-

Prepare a 10 mM stock solution of 5-Br-IAA by dissolving 2.54 mg in 1 mL of DMSO.

-

Rationale: DMSO is used to ensure the poorly water-soluble auxin is fully dissolved before being added to the aqueous growth medium.

-

Store the stock solution at -20°C, protected from light.

-

-

Seed Sterilization:

-

Place seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute. Remove ethanol.

-

Add 1 mL of a solution containing 2.5% bleach and 0.05% Tween-20.[15] Agitate for 10 minutes.

-

Carefully remove the bleach solution and wash the seeds 4-5 times with sterile deionized water.

-

-

Seed Stratification:

-

Resuspend the sterilized seeds in 500 µL of sterile water.

-

Store the tube at 4°C in the dark for 2-3 days to synchronize germination.[15]

-

-

Preparation of Growth Media:

-

Prepare MS agar plates supplemented with 1% sucrose. Autoclave the medium and cool it to ~50-60°C.

-

Rationale: Sucrose provides an energy source for the seedlings, especially during early development.

-

In a sterile hood, add the 5-Br-IAA stock solution (and an equivalent volume of DMSO for the control) to the molten agar to achieve the desired final concentrations (e.g., 0 µM [control], 0.1 µM, 1 µM, 10 µM).

-

Pour the medium into square petri plates and allow them to solidify.

-

-

Plating and Incubation:

-

In a sterile hood, carefully pipette the stratified seeds in a single line onto the surface of the agar, about 1-2 cm from the top edge of the plate.

-

Seal the plates with breathable tape, orient them vertically, and place them in a growth chamber.[16]

-

-

Data Acquisition and Analysis:

-

After a set period of growth (e.g., 7-10 days), remove the plates.

-

Scan the plates at high resolution.

-

Use image analysis software like ImageJ to measure the length of the primary root for each seedling.

-

Calculate the average root length and standard deviation for each concentration.

-

Plot the average root length as a function of 5-Br-IAA concentration.

-

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromoindole-3-acetic acid | 40432-84-6 | B-8550 [biosynth.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 5-Bromoindole-3-acetic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 7. 5-BROMOINDOLE-3-ACETIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 5-BROMOINDOLE-3-ACETIC ACID | 40432-84-6 [chemicalbook.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Frontiers | Auxin-BR Interaction Regulates Plant Growth and Development [frontiersin.org]

- 11. Auxin promotion of seedling growth via ARF5 is dependent on the brassinosteroid‐regulated transcription factors BES1 and BEH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. How Indole Acetic Acid (IAA) Enhances Plant Growth Naturally [jindunchemical.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]

- 16. scielo.br [scielo.br]

The Halogenated Auxins: A Deep Dive into Discovery, Synthesis, and Molecular Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and molecular mechanisms of halogenated auxins. From the early empirical observations that led to the identification of the first synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D), to the elucidation of the complex signaling cascade involving the TIR1/AFB co-receptor system, this document traces the scientific journey that has shaped our understanding of this critical class of plant growth regulators. We delve into the synthesis of key halogenated auxins, detail their profound physiological effects on plants, and present a granular view of their mechanism of action at the molecular level. This guide is intended to serve as a valuable resource for researchers in plant biology, agrochemical development, and related fields, providing both historical context and detailed technical insights to inform future research and innovation.

The Dawn of Synthetic Plant Growth Regulators: A Serendipitous Discovery

The story of halogenated auxins begins not with a targeted search for a new class of molecules, but with foundational research into the nature of plant growth itself. The pioneering work of scientists like Charles Darwin in the late 19th century, who observed the influence of light on plant movement (phototropism), laid the groundwork for the concept of a transmissible "influence" governing plant development.[1][2][3] This "influence" was later identified as the phytohormone auxin, with indole-3-acetic acid (IAA) being the most prevalent naturally occurring form.[1][2][4]

The leap to synthetic auxins, and specifically halogenated ones, occurred in the 1940s during a period of intense agricultural research. British and American scientists, working independently, discovered that certain synthetic compounds could mimic the effects of natural auxin, but with far greater potency and stability.[5] This led to the development of the first commercially successful synthetic auxin herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).[5][6] The introduction of chlorine atoms onto the phenoxyacetic acid backbone was a pivotal moment, demonstrating that halogenation could dramatically enhance the biological activity of auxin-like molecules. These early synthetic auxins were revolutionary for their ability to selectively control broadleaf weeds in cereal crops, marking a new era in agriculture.[5][7]

The Expanding Family of Halogenated Auxins: From Herbicides to Research Tools

Following the success of 2,4-D, the field of synthetic auxin discovery rapidly expanded. Chemists began to systematically modify the structure of phenoxyacetic acid and other aromatic scaffolds, leading to the development of a diverse array of halogenated auxins with varying properties and applications.

Key Halogenated Auxin Families:

-

Phenoxycarboxylic Acids: This class, which includes 2,4-D and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), is characterized by a chlorinated phenoxy ring linked to a carboxylic acid group.[8][9]

-

Pyridine Carboxylic Acids: Picloram is a prominent member of this family, featuring a chlorinated pyridine ring. It is known for its high herbicidal activity and persistence in soil.[5][10]

-

Benzoic Acids: Dicamba, a chlorinated benzoic acid derivative, is another widely used herbicide that exhibits auxin-like activity.[5][7]

The discovery was not limited to synthetic compounds. In a fascinating turn, a naturally occurring halogenated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), was identified in plants, particularly in legumes like peas.[2][11][12] This discovery challenged the notion that halogenation was purely an artificial modification and highlighted nature's own use of halogens to modulate hormonal activity.[11] 4-Cl-IAA is recognized as one of the most potent endogenous auxins.[11][12]

Synthesis of Halogenated Auxins: Chemical Pathways to Biological Activity

The industrial-scale production of halogenated auxins like 2,4-D relies on well-established chemical synthesis routes. While various methods exist, a common approach involves the reaction of a halogenated phenol with a chloro-substituted carboxylic acid.

Generalized Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D):

A prevalent method for synthesizing 2,4-D involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide.[13][14] An alternative route starts with the chlorination of phenoxyacetic acid.[14][15]

Experimental Protocol: Laboratory-Scale Synthesis of 2,4-D

This protocol outlines a simplified, two-step synthesis suitable for a laboratory setting, starting from phenol.[15]

Step 1: Synthesis of Phenoxyacetic Acid

-

In a suitable reaction vessel, combine 2.0 g of phenol with 7 mL of water.

-

Carefully add a solution of sodium hydroxide to form sodium phenoxide. The reaction is exothermic.

-

Add a solution of chloroacetic acid to the reaction mixture.

-

Heat the mixture under reflux for the appropriate duration to facilitate the Williamson ether synthesis.

-

After cooling, acidify the solution to precipitate the phenoxyacetic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Chlorination of Phenoxyacetic Acid

-

Dissolve 1.0 g of the synthesized phenoxyacetic acid in a suitable solvent, such as glacial acetic acid.

-

Slowly add a chlorinating agent, for example, a solution of sodium hypochlorite (laundry bleach), to the mixture while stirring.[15]

-

Monitor the reaction progress until completion.

-

Precipitate the 2,4-dichlorophenoxyacetic acid product by adding the reaction mixture to water.

-

Collect the crude product by filtration.

-

Recrystallize the product from a suitable solvent to obtain purified 2,4-D.

The Molecular Basis of Action: Hijacking the Plant's Growth Machinery

The potent physiological effects of halogenated auxins stem from their ability to mimic natural auxin (IAA) and interact with the plant's auxin signaling pathway.[5][16] At high concentrations, these synthetic auxins overwhelm the plant's hormonal regulation, leading to uncontrolled and disorganized growth that ultimately proves fatal to susceptible species.[5][8]

The core of auxin perception and signaling lies in a sophisticated protein degradation system.[17][18][19] The key players in this pathway are:

-

TIR1/AFB F-box proteins: These are the auxin receptors.[20][21][22]

-

Aux/IAA transcriptional repressors: These proteins inhibit the expression of auxin-responsive genes.[17][21][23]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of genes.[18][21]

The Mechanism of Action:

-

Auxin Binding and Co-receptor Complex Formation: In the presence of auxin (either natural IAA or a synthetic analog), the TIR1/AFB receptor binds to an Aux/IAA repressor protein.[19][20][22] The auxin molecule acts as a "molecular glue," stabilizing the interaction between these two proteins to form a co-receptor complex.[19][22]

-

Ubiquitination and Degradation of Aux/IAA Repressors: The formation of the TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[17][22] This polyubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome.[18][19]

-

Activation of Auxin-Responsive Genes: With the degradation of the Aux/IAA repressors, the ARF transcription factors are released from repression.[18][19] The now-active ARFs can bind to the promoters of auxin-responsive genes and initiate their transcription.

-

Physiological Response: The expression of these genes leads to a cascade of downstream effects, including cell elongation, cell division, and differentiation, which are the hallmarks of the auxin response.[8][17]

Diagram of the Core Auxin Signaling Pathway:

Caption: Core auxin signaling pathway in the nucleus.

Physiological Effects of Halogenated Auxins: From Growth Promotion to Herbicidal Action

The physiological outcomes of applying halogenated auxins are highly dependent on their concentration. At low concentrations, they can act as plant growth regulators, mimicking the effects of natural IAA.[5] However, at the higher concentrations typically used for herbicidal purposes, they induce a range of detrimental effects in susceptible broadleaf plants.[5][8]

Table 1: Concentration-Dependent Effects of Halogenated Auxins

| Concentration | Primary Effect | Observable Phenotypes |

| Low | Growth Promotion | Stimulated cell elongation, root initiation, fruit development. |

| High | Herbicidal Action | Epinasty (twisting and curling of stems and leaves), stem swelling and cracking, leaf cupping and strapping, inhibition of root growth, eventual plant death.[8] |

The selectivity of many halogenated auxin herbicides for broadleaf weeds over grasses is attributed to several factors, including differences in translocation, metabolism, and the absence of a vascular cambium in grasses.[5]

Future Directions and Conclusion

The discovery and development of halogenated auxins have had a profound impact on agriculture and our fundamental understanding of plant biology. While their role as herbicides is well-established, ongoing research continues to unveil the subtleties of their interactions with the auxin signaling pathway. The differential affinities of various TIR1/AFB receptors for different auxinic compounds, for instance, present opportunities for developing more selective and effective herbicides.[10][20][24]

Furthermore, the study of naturally occurring halogenated auxins like 4-Cl-IAA is shedding light on the intricate ways in which plants have evolved to utilize halogens to fine-tune their developmental processes.[11][12][25] The continued exploration of the biosynthesis, transport, and signaling of these compounds will undoubtedly open new avenues for crop improvement and the development of novel plant growth regulators.

This guide has provided a comprehensive overview of the discovery, history, synthesis, and mechanism of action of halogenated auxins. By understanding the scientific journey from the initial observations of plant tropisms to the detailed molecular interactions within the nucleus, we are better equipped to leverage this knowledge for future advancements in plant science and agriculture.

References

- A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (n.d.). National Institutes of Health.

- Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. (2014). Current Opinion in Plant Biology, 21, 51-58.

- Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. (n.d.).

- Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks.

- Auxin Signaling in Regulation of Plant Translation Reinitiation. (n.d.). Frontiers.

- Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. (n.d.). PubMed Central.

- Synthetic Auxin Resistant Weeds. (n.d.).

- Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (n.d.). MDPI.

- Synthetic Auxins | Herbicide Symptoms. (n.d.). UC Agriculture and Natural Resources.

- Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2013). ACS Publications.

- Mechanisms of Auxin Signalling Pathways in Plants: A Comprehensive Review. (2025).

- Auxin Signaling. (n.d.). Plant Physiology, Oxford Academic.

- Auxins. (n.d.). Plant Hormones.

- Auxin signal transduction and perception. (n.d.). Slideshare.

- Synthetic auxin herbicides: finding the lock and key to weed resistance. (2020). CORE.

- Auxin Perception—Structural Insights. (n.d.). PMC - NIH.

- TIR1–IAA7 and AFB5–IAA7 co-receptor complexes have differential auxin-binding affinities. (n.d.). ResearchGate.

- 2,4-Dichlorophenoxyacetic Acid. (n.d.). CDC.

- 2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia.

- Preparation method of 2,4-dichlorophenoxyacetic acid and salt thereof. (n.d.). SciSpace.

- Synthetic auxin herbicides: finding the lock and key to weed resistance. (n.d.). PubMed.

- Small scale synthesis of 2,4-dichlorophenoxyacetic acid. (n.d.). ACS Publications.

- Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? (n.d.). MDPI.

- Halogenated auxins affect microtubules and root elongation in Lactuca sativa. (n.d.). PubMed.

- pathway of auxin biosynthesis in plants. (n.d.). Journal of Experimental Botany, Oxford Academic.

- TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. (n.d.). Oxford Academic.

- Odyssey of Auxin. (n.d.). PMC - PubMed Central - NIH.

- Welcome to Jen Sheen's Lab. (n.d.). Molecular Biology.

- Auxin Activity: Past, present, and Future. (n.d.). PMC - PubMed Central.

- Auxins: History, Bioassay, Function and Uses. (n.d.). Biology Discussion.

- auxin research odyssey: 1989–2023. (n.d.). The Plant Cell, Oxford Academic.

- Mechanisms of auxin signaling. (2016). PMC - NIH.

- Synthetic Auxins in Plants (With Diagram). (n.d.). Biology Discussion.

- Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. (n.d.). PubMed Central.

- Auxin. (n.d.). Wikipedia.

- Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. (2012). Plant Physiology, 159(3), 1055-63.

- Darwin's Auxin Discoveries: Shaping Modern Horticulture. (n.d.). HESI Plantenvoeding B.V.

- Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid1[W][OA]. (n.d.).

Sources

- 1. Auxins [phytohormones.info]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Darwin's Auxin Discoveries: Shaping Modern Horticulture [hesi.nl]

- 4. Odyssey of Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. Auxin - Wikipedia [en.wikipedia.org]

- 7. hracglobal.com [hracglobal.com]

- 8. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? [mdpi.com]

- 12. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Synthetic Auxin Analogue, 5-Bromoindole-3-acetic Acid

An In-Depth Technical Guide to the Role of 5-Bromoindole-3-acetic Acid in Plant Development

In the intricate world of plant biology, phytohormones orchestrate nearly every aspect of growth, development, and environmental response. Among these, auxins, with Indole-3-acetic acid (IAA) as their principal representative, are paramount for processes like cell division and elongation, root formation, and tropic responses[1][2][3]. The study of synthetic auxin analogues provides powerful tools to dissect these pathways and develop novel applications in agriculture and research. 5-Bromoindole-3-acetic acid (5-Br-IAA), a halogenated derivative of IAA, has emerged as a significant compound for modulating plant physiology.[4]

This guide offers a comprehensive technical overview of 5-Br-IAA, from its molecular relationship to natural auxin to its specific roles in plant development. We will explore the underlying signaling mechanisms, provide field-proven experimental protocols for its study, and discuss its broader applications for researchers and drug development professionals.

Section 1: The Endogenous Auxin Framework: Understanding the IAA Signaling Cascade

To appreciate the function of 5-Br-IAA, one must first understand the mechanism of its natural counterpart, IAA. Plants synthesize IAA through several pathways, primarily from the amino acid tryptophan.[1][5][6] Its action is not merely a function of its concentration but of a sophisticated signaling cascade.

The core auxin signaling pathway involves three main protein families:

-

TIR1/AFB F-box Receptors: These proteins are the primary auxin receptors. They are part of a larger SCF (Skp-Cullin-F-box) ubiquitin ligase complex.[7]

-

Aux/IAA Repressor Proteins: In the absence of auxin, these proteins bind to and inhibit Auxin Response Factors (ARFs).[8]

-